3-(4-bromophenyl)-3H-diazirine
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Overview
Description
3-(4-Bromophenyl)-3H-diazirine is a chemical compound that belongs to the class of diazirines, which are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom. This compound is particularly notable for its use in photochemistry and photolabeling due to its ability to form reactive carbenes upon exposure to ultraviolet light. The presence of the bromophenyl group enhances its reactivity and specificity in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3H-diazirine typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized by reacting a suitable precursor, such as a ketone or aldehyde, with hydrazine to form a hydrazone intermediate. This intermediate is then treated with a halogenating agent, such as bromine or iodine, to form the diazirine ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, where a bromophenylboronic acid is reacted with the diazirine intermediate in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3H-diazirine undergoes various types of chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring undergoes photolysis to generate a reactive carbene intermediate.
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Photolysis: Ultraviolet light is used to induce the photolysis of the diazirine ring.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols, often in the presence of a base.
Major Products Formed
Photolysis: The major product is a reactive carbene intermediate, which can further react with nearby molecules to form covalent bonds.
Substitution Reactions: The major products are substituted phenyl derivatives, where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
3-(4-Bromophenyl)-3H-diazirine has a wide range of scientific research applications, including:
Photolabeling: Used to covalently label biomolecules such as proteins and nucleic acids by generating reactive carbenes that form covalent bonds with target molecules upon exposure to ultraviolet light.
Photochemistry: Employed in the study of photochemical reactions and mechanisms due to its ability to generate reactive intermediates.
Bioconjugation: Utilized in bioconjugation techniques to attach various functional groups to biomolecules for imaging, tracking, and therapeutic purposes.
Material Science: Applied in the synthesis of photoresponsive materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-3H-diazirine involves the generation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into C-H, N-H, and O-H bonds of nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the molecules in the vicinity of the carbene.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in the synthesis of liquid crystalline polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with biological activities.
Uniqueness
3-(4-Bromophenyl)-3H-diazirine is unique due to its ability to generate reactive carbenes upon exposure to ultraviolet light, making it highly valuable in photolabeling and photochemistry applications. Its reactivity and specificity are enhanced by the presence of the bromophenyl group, distinguishing it from other similar compounds.
Properties
CAS No. |
2708180-61-2 |
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Molecular Formula |
C7H5BrN2 |
Molecular Weight |
197.03 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3H-diazirine |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-1-5(2-4-6)7-9-10-7/h1-4,7H |
InChI Key |
XGPDLSJEDYBRJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2N=N2)Br |
Origin of Product |
United States |
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